molecular formula C25H22N4O2 B2678421 1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1008473-69-5

1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2678421
CAS No.: 1008473-69-5
M. Wt: 410.477
InChI Key: LSVYJPYDNQUKFE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups, including a furan ring, a phenyl ring, a p-tolyl group, and a bipyrazol group. These groups are all connected in a specific arrangement to form the overall structure of the compound .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For example, the furan ring could potentially be synthesized using the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The phenyl and p-tolyl groups could be introduced through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, phenyl, p-tolyl, and bipyrazol groups would give the molecule a complex three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The furan ring, for example, is aromatic and relatively stable, but can undergo reactions such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific molecular structure .

Scientific Research Applications

Molecular Docking and Antibacterial Activity

Compounds similar to the one mentioned have been synthesized and evaluated for their antibacterial activity. For example, a study conducted by Khumar et al. (2018) discusses the synthesis of novel pyrazole derivatives and their molecular docking study to assess antibacterial properties. These compounds show varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of such molecules in antimicrobial research (Khumar, Ezhilarasi, & Prabha, 2018).

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) describe a method involving photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic compounds. This process showcases an innovative approach to creating complex molecular architectures without the need for transition metals and oxidants, indicating the versatility of furan-based compounds in synthetic organic chemistry (Zhang et al., 2017).

Antitubercular Agents

Research by Bhoot et al. (2011) focused on synthesizing chalcones and acetyl pyrazoline derivatives comprising a furan nucleus for evaluation as antitubercular agents. This study signifies the ongoing search for novel therapeutic agents against tuberculosis, leveraging the unique structural elements of furan-based compounds (Bhoot, Khunt, & Parekh, 2011).

Phosphomolybdic Acid in Organic Synthesis

The use of phosphomolybdic acid as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, as explored by Reddy et al. (2012), illustrates the compound's application in facilitating organic transformations. This research highlights the utility of furan derivatives in the development of new catalytic methods for organic synthesis (Reddy et al., 2012).

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-17-10-12-19(13-11-17)22-15-23(29(26-22)18(2)30)21-16-28(20-7-4-3-5-8-20)27-25(21)24-9-6-14-31-24/h3-14,16,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYJPYDNQUKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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